

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Yangambin

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Compound of Interest

Compound Name: (+)-Yangambin

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Abstract

(+)-Yangambin is a furofuran lignan of significant interest in the scientific community due to its diverse pharmacological activities. A comprehensive understanding of its chemical structure and stereochemistry is paramount for researchers engaged in natural product chemistry, medicinal chemistry, and drug development. This technical guide provides a detailed overview of the structural and stereochemical aspects of **(+)-Yangambin**, including its chemical identity, spectroscopic data, and crystallographic information. Furthermore, this guide outlines detailed experimental protocols for its isolation and purification from natural sources.

Chemical Identity and Structure

(+)-Yangambin is a bicyclic furofuran lignan characterized by two 3,4,5-trimethoxyphenyl substituents. Its core structure is a tetrahydro-1H,3H-furo[3,4-c]furan ring system.

Table 1: Chemical Identifiers for **(+)-Yangambin**

Identifier	Value
IUPAC Name	(1R,4R)-1,4-bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
Alternate IUPAC Name	(3S,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan[1]
CAS Number	13060-14-5[1]
Molecular Formula	C ₂₄ H ₃₀ O ₈ [1]
Molecular Weight	446.49 g/mol
Synonyms	Lirioresinol B dimethyl ether, (+)-Yangabin, O,O-Dimethylirioresinol B

Stereochemistry

The stereochemistry of **(+)-Yangambin** is crucial to its biological activity. The molecule possesses four chiral centers at the C-1, C-3a, C-4, and C-6a positions of the furofuran ring system. The "(+)" designation refers to its dextrorotatory nature, indicating that it rotates plane-polarized light to the right. The absolute configuration of these chiral centers in **(+)-Yangambin** is (1R, 3aR, 4R, 6aR) or, using an alternative numbering system, (3S, 3aR, 6S, 6aR).

(+)-Yangambin has several stereoisomers, with epi-yangambin being a notable example. In epi-yangambin, the stereochemistry at one of the chiral centers is inverted relative to **(+)-Yangambin**. Another related stereoisomer is diayangambin.

While the dextrorotatory nature of **(+)-Yangambin** is established, a specific value for its optical rotation was not consistently available in the surveyed literature.

Spectroscopic and Crystallographic Data

The structural elucidation of **(+)-Yangambin** has been accomplished through various spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of organic molecules. While complete assigned spectral data can vary slightly depending on the solvent and instrument parameters, the following provides an overview of the expected NMR data for **(+)-Yangambin**.

Table 2: ^{13}C NMR Spectroscopic Data for **(+)-Yangambin**

Carbon Atom	Chemical Shift (δ) in ppm
C-1, C-4	~85.8
C-3a, C-6a	~54.3
C-3, C-6	~71.7
C-Ar (C-1')	~137.0
C-Ar (C-2', C-6')	~103.0
C-Ar (C-3', C-5')	~153.5
C-Ar (C-4')	~132.0
OCH ₃ (para)	~60.8
OCH ₃ (meta)	~56.2

“

Note: The chemical shifts are approximate and based on typical values for furofuran lignans. Specific assignments require detailed 2D NMR analysis.

A complete and unambiguously assigned ^1H NMR dataset with chemical shifts and coupling constants was not readily available in the public domain literature reviewed for this guide.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a molecule. The crystal structure of **(+)-Yangambin** has been determined and is available in the Crystallography Open Database (COD).

Table 3: Crystallographic Data for **(+)-Yangambin**

Parameter	Value	Reference
COD Number	2000397	[1]
Crystal System	Orthorhombic	[1]
Space Group	P 2 ₁ 2 ₁ 2 ₁	[1]
Unit Cell Dimensions		
a	5.5333 Å	[1]
b	12.5520 Å	[1]
c	31.723 Å	[1]
α, β, γ	90°	[1]
Z	4	[1]

“

Note: For a detailed analysis of the crystal structure, including atomic coordinates, it is recommended to access the full crystallographic information file (CIF) from the Crystallography Open Database.

Experimental Protocols: Isolation and Purification

(+)-Yangambin is naturally found in various plant species, with *Ocotea duckei* and *Ocotea fasciculata* being prominent sources.[\[2\]](#) The following protocols describe a general

methodology for the isolation and purification of **(+)-Yangambin** from plant material.

Experimental Workflow



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Caption: General workflow for the isolation and purification of **(+)-Yangambin**.

Step-by-Step Protocols

Protocol 1: Preparation of Crude Ethanolic Extract

- **Plant Material Preparation:** Dry the leaves and stem bark of the source plant (e.g., *Ocotea fasciculata*) at room temperature and grind into a fine powder.
- **Maceration:** Submerge the powdered plant material in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) in a sealed container.
- **Extraction:** Allow the mixture to stand at room temperature for 72 hours with occasional shaking.
- **Filtration:** Filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the plant residue from the ethanolic extract.
- **Concentration:** Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.^[3]

Protocol 2: Liquid-Liquid Fractionation

- **Dissolution:** Dissolve the crude ethanolic extract in a methanol/water (e.g., 7:3 v/v) solution.
- **Partitioning:** Perform sequential liquid-liquid partitioning of the dissolved extract with solvents of increasing polarity, typically starting with n-hexane, followed by chloroform, and then ethyl acetate. This is usually done in a separatory funnel.

- **Fraction Collection:** Collect the different solvent layers. The lignan-rich fraction, containing **(+)-Yangambin**, is typically found in the chloroform fraction.
- **Concentration:** Concentrate the chloroform fraction under reduced pressure to yield the semi-purified lignan fraction.

Protocol 3: Purification by Column Chromatography

- **Stationary Phase:** Prepare a chromatography column packed with silica gel (e.g., 70-230 mesh) as the stationary phase, equilibrated with a non-polar solvent such as n-hexane.
- **Sample Loading:** Dissolve the lignan-rich fraction in a minimal amount of a suitable solvent (e.g., chloroform or the initial mobile phase) and load it onto the top of the silica gel column.
- **Elution:** Elute the column with a gradient of increasing polarity, typically using a mixture of n-hexane and ethyl acetate. For example, start with 100% n-hexane and gradually increase the proportion of ethyl acetate.
- **Fraction Collection and Analysis:** Collect fractions and monitor the separation using thin-layer chromatography (TLC).
- **Isolation:** Combine the fractions containing pure **(+)-Yangambin** (as determined by TLC) and evaporate the solvent to obtain the purified compound.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

For analytical quantification or final purification, reversed-phase HPLC is often employed.

- **Column:** A C18 column is typically used.
- **Mobile Phase:** A common mobile phase is a mixture of acetonitrile and water, often in an isocratic or gradient elution. A reported method uses an isocratic mobile phase of acetonitrile:water (45:55 v/v).^[4]
- **Flow Rate:** A typical flow rate is around 0.8 to 1.0 mL/min.
- **Detection:** UV detection at a wavelength of approximately 205 nm is suitable for detecting yangambin.^[4]

Conclusion

This technical guide has provided a detailed overview of the chemical structure and stereochemistry of **(+)-Yangambin**, a pharmacologically relevant furofuran lignan. The key structural features, including its absolute stereochemistry, have been presented alongside available spectroscopic and crystallographic data. Furthermore, detailed protocols for its isolation and purification from natural sources have been outlined to aid researchers in obtaining this compound for further study. While some specific quantitative data, such as the precise optical rotation and fully assigned NMR spectra, were not consistently available in the reviewed literature, this guide consolidates the current knowledge to serve as a valuable resource for the scientific community. Further research to fill these minor data gaps will contribute to a more complete understanding of this important natural product.

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